Acoziborole - 1266084-51-8

Acoziborole

Catalog Number: EVT-257671
CAS Number: 1266084-51-8
Molecular Formula: C17H14BF4NO3
Molecular Weight: 367.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acoziborole (also known as SCYX-7158 or AN5568) is a novel benzoxaborole compound that has garnered significant attention in scientific research for its potent anti-trypanosomal activity. [] It represents a promising drug candidate for the treatment of Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. [, , , , , , , , ]

Acoziborole's classification as a benzoxaborole stems from its core molecular structure, which features a benzene ring fused to a cyclic boronic acid ester. [] Its role in scientific research primarily revolves around its potential to address the urgent need for new and effective HAT treatments, particularly given the limitations of existing therapies. [, , , , ] Acoziborole stands out for its oral bioavailability and its efficacy against both the early (stage 1) and late (stage 2) stages of HAT, potentially offering a single-dose cure. [, , , , , ]

Mechanism of Action

Acoziborole exerts its anti-trypanosomal effects by inhibiting Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential enzyme involved in messenger RNA (mRNA) processing within Trypanosoma brucei. [] Specifically, Acoziborole binds to the active site of CPSF3, effectively blocking its endonuclease activity and disrupting the parasite's ability to mature mRNA. [] This disruption of mRNA processing ultimately impairs gene expression, leading to parasite death. []

Notably, Acoziborole demonstrates specificity for parasite CPSF3, exhibiting minimal binding to the human homolog of the enzyme. [] This selective targeting is crucial for minimizing potential side effects in human hosts. []

Applications

7.1. Development of Novel HAT Therapeutics: Acoziborole's potent and selective anti-trypanosomal activity positions it as a leading candidate for the development of new and improved HAT treatments. [, , , , , , , , ] Its potential for single-dose oral administration, coupled with its efficacy against both stage 1 and stage 2 HAT, could revolutionize HAT treatment, improving patient compliance and treatment outcomes. [, , , , , ]

7.2. In Vitro Studies of Drug Resistance Mechanisms: Researchers are employing Acoziborole to investigate the potential mechanisms of drug resistance in trypanosomes. [] By generating Acoziborole-resistant cell lines and analyzing their transcriptomic profiles, scientists can gain valuable insights into how parasites adapt to drug pressure, which can inform strategies to mitigate or circumvent resistance. []

7.3. Drug Target Validation: The identification of CPSF3 as the target of Acoziborole validates this enzyme as a druggable target in trypanosomes. [] This finding opens avenues for developing additional CPSF3 inhibitors with improved efficacy or pharmacological properties. []

7.4. Pharmacokinetic Studies: The investigation of Acoziborole's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, provides crucial information for optimizing dosing regimens and formulations to maximize efficacy and minimize toxicity in clinical settings. []

7.5. Biomarker Discovery: Researchers are exploring the potential of using trypanosome spliced leader RNA as a biomarker to monitor Acoziborole treatment response in HAT patients. [] This could enable personalized treatment approaches and improve treatment monitoring.

Future Directions

8.1. Clinical Development: Acoziborole is currently undergoing advanced clinical trials to evaluate its safety and efficacy in HAT patients. [, , , ] The outcomes of these trials will be pivotal in determining its regulatory approval and eventual deployment as a new HAT treatment option. []

8.2. Resistance Monitoring: As with any anti-infective agent, monitoring for the emergence of Acoziborole resistance in trypanosome populations will be crucial for ensuring its long-term effectiveness. [] Surveillance programs and the development of molecular diagnostics for resistance mutations will be essential in this regard.

Sinefungin

Compound Description: Sinefungin is a known methyltransferase inhibitor. []

AN11736

Compound Description: AN11736 is another benzoxaborole compound under development for treating trypanosomiasis in animals. []

Relevance: Similar to Acoziborole, AN11736 exhibits promising trypanocidal activity and belongs to the benzoxaborole class. [] Both compounds are being investigated for their potential to address this neglected tropical disease. The shared chemical structure and target (CPSF3) suggest that AN11736 may offer valuable insights into Acoziborole's mechanism of action and potential resistance mechanisms.

Benznidazole

Compound Description: Benznidazole is a nitroimidazole drug used to treat Chagas disease, caused by Trypanosoma cruzi. []

Fexinidazole

Compound Description: Fexinidazole is an oral drug used for treating stage 1 and early stage 2 of g-HAT, offering a more convenient alternative to previous treatments. [, ]

Nifurtimox

Compound Description: Nifurtimox is a nitrofuran derivative used in combination with Eflornithine for treating stage 2 g-HAT. []

Relevance: Nifurtimox, in combination with Eflornithine, serves as a current standard treatment for stage 2 g-HAT. [] While both Nifurtimox-Eflornithine combination therapy and Acoziborole target HAT, they differ in their administration routes and chemical structures. Acoziborole, being an oral drug, offers a significant advantage over the intravenous administration required for Nifurtimox-Eflornithine therapy.

Suramin

Compound Description: Suramin is a drug used to treat the early stage of African trypanosomiasis, specifically caused by Trypanosoma brucei rhodesiense. []

Relevance: Both Acoziborole and Suramin are employed in HAT treatment but have different mechanisms of action and target stages. [] Acoziborole targets CPSF3 for both Trypanosoma brucei gambiense and rhodesiense, whereas Suramin's mechanism is not fully elucidated, and its use is restricted to early-stage T.b. rhodesiense infections. Despite these differences, exploring their distinct mechanisms could unveil potential drug targets or pathways for improved therapies.

Melarsoprol

Compound Description: Melarsoprol is an arsenic-containing drug used for late-stage African trypanosomiasis, particularly for T.b. rhodesiense, but its use is limited due to serious side effects. [, ]

Relevance: Melarsoprol and Acoziborole are both utilized in HAT treatment but have distinct mechanisms of action, target stages, and toxicity profiles. [] Acoziborole, targeting CPSF3, offers a safer alternative to the highly toxic Melarsoprol, which is associated with severe side effects. The development of Acoziborole signifies a crucial step towards replacing toxic treatments like Melarsoprol with safer alternatives for HAT.

Pentamidine

Compound Description: Pentamidine is a drug used to treat the early stage of African trypanosomiasis, particularly caused by Trypanosoma brucei gambiense. []

Relevance: Acoziborole and Pentamidine both target HAT but differ in their chemical structures, target stages, and spectrum of activity. [] While Pentamidine is effective against T.b. gambiense in the early stage, Acoziborole exhibits efficacy against both T.b. gambiense and T.b. rhodesiense. Understanding their distinct mechanisms could provide insights into stage-specific drug targets in trypanosomes.

Eflornithine

Compound Description: Eflornithine, also known as Difluoromethylornithine (DFMO), is a drug used in combination with Nifurtimox for treating stage 2 g-HAT. [, ]

Relevance: Eflornithine, typically used with Nifurtimox, and Acoziborole both serve as treatments for HAT but differ in their administration routes, chemical structures, and target stages. [, ] Acoziborole, as an oral medication, presents a more patient-friendly alternative to the intravenous administration required for Eflornithine-Nifurtimox therapy.

Properties

CAS Number

1266084-51-8

Product Name

Acoziborole

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C17H14BF4NO3

Molecular Weight

367.1 g/mol

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N

SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O

Solubility

Soluble in DMSO

Synonyms

SCYX-7158; SCYX7158; SCYX 7158; Oxaborole; Acoziborole.

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.